molecular formula C13H13N3O2 B349350 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid CAS No. 1008675-45-3

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid

Cat. No. B349350
CAS RN: 1008675-45-3
M. Wt: 243.26g/mol
InChI Key: GFUFVXIKRWWWKO-UHFFFAOYSA-N
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Description

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid is an amino acid derivative . It has a molecular weight of 243.26 and a molecular formula of C13H13N3O2 .


Molecular Structure Analysis

The molecular structure of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid is represented by the formula C13H13N3O2 . The structure includes a quinazolin-4-yl group and a pyrrolidine-2-carboxylic acid group .


Physical And Chemical Properties Analysis

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid is a solid compound . Its molecular weight is 243.26 and its molecular formula is C13H13N3O2 .

Scientific Research Applications

Traceless Solid-Phase Synthesis

The solid-phase synthesis of 1,2-dihydroquinazoline-2-carboxylate derivatives, leading to compounds with unique 3D architectures like spiroquinazolines, exemplifies the potential of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid derivatives in creating pharmacologically relevant compounds. This approach facilitates the creation of complex molecular structures, potentially useful in drug design and development (Pospíšilová et al., 2018).

Antitumor and Antimicrobial Applications

The compound has shown promise in the development of anti-tumor agents. For instance, derivatives of quinazolinones, including those related to 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid, have demonstrated cytotoxicity and anti-tumor mechanisms, suggesting their utility as dual-targeted anti-cancer agents (Hour et al., 2013). Additionally, these compounds have shown antimicrobial effects, further underlining their broad pharmacological relevance (Ren et al., 2021).

Antiproliferative Activity

Research into novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, which share a structural motif with 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid, has revealed significant antiproliferative activities against human cancer cell lines. These findings support the compound's potential in cancer therapy research (Şeyma Cankara Pirol et al., 2014).

Anti-inflammatory and Analgesic Activities

Derivatives of 1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showcasing the compound's versatility and potential in developing new therapeutic agents (Dewangan et al., 2016).

properties

IUPAC Name

1-quinazolin-4-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-13(18)11-6-3-7-16(11)12-9-4-1-2-5-10(9)14-8-15-12/h1-2,4-5,8,11H,3,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUFVXIKRWWWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318804
Record name 1-(4-Quinazolinyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinazolin-4-yl)pyrrolidine-2-carboxylic acid

CAS RN

1008675-45-3
Record name 1-(4-Quinazolinyl)proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008675-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Quinazolinyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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